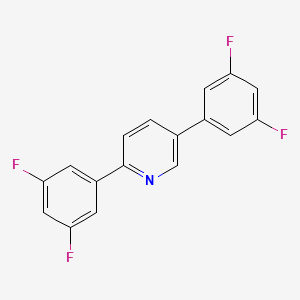

2,5-Bis(3,5-difluorophenyl)pyridine

Description

Significance of Pyridine-Based Architectures in Contemporary Chemical Research

Pyridine (B92270), a six-membered aromatic heterocycle containing a nitrogen atom, serves as a cornerstone in modern chemical science. numberanalytics.comnih.gov Its unique electronic properties, including basicity and the ability to form hydrogen bonds, make the pyridine scaffold a privileged structure in a vast array of applications. nih.govrsc.org In medicinal chemistry, pyridine derivatives are integral to numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities such as anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.netresearchgate.net The nitrogen atom not only enhances the pharmacokinetic profiles of drug candidates but also provides a site for chelation and π–π stacking interactions with biological targets. nih.gov Beyond pharmaceuticals, pyridine-based compounds are crucial as ligands in coordination chemistry and catalysis, as well as building blocks for functional materials and agrochemicals. numberanalytics.comresearchgate.net The versatility and ease of functionalization of the pyridine ring continue to drive research into new derivatives with tailored properties. nih.gov

Role of Fluorinated Phenyl Moieties in Advanced Molecular Design

The strategic incorporation of fluorine atoms into organic molecules is a powerful tool in advanced molecular design, profoundly influencing a compound's physical, chemical, and biological properties. Fluorine's high electronegativity and minimal steric footprint allow it to modulate factors like metabolic stability, lipophilicity, and binding affinity without significantly altering the molecular size. sigmaaldrich.com Specifically, attaching fluorinated phenyl groups to a core structure can enhance thermal stability and improve performance in materials science applications, such as in organic light-emitting diodes (OLEDs). In drug discovery, fluorination of phenyl rings is a common strategy to block metabolic oxidation sites and improve the pharmacokinetic profile of a drug candidate. nih.govmdpi.com The introduction of multiple fluorine atoms, as seen in the 3,5-difluorophenyl group, creates a highly electron-deficient aromatic ring, which can lead to unique electronic and photophysical behaviors. This makes fluorinated phenyl moieties highly desirable components in the development of new materials and therapeutic agents. tandfonline.com

Overview of Research Trajectories for Novel Organic Heterocycles

Current research into novel organic heterocycles is a dynamic and rapidly evolving field, driven by the demand for new functional molecules in medicine, materials science, and catalysis. mdpi.commdpi.comnih.gov A major trajectory involves the development of efficient and sustainable synthetic methodologies, including green chemistry approaches and transition-metal-catalyzed cross-coupling reactions, to construct complex heterocyclic systems. nih.gov There is a strong emphasis on creating molecules with specific biological activities, leading to the exploration of new anti-infective, anticancer, and neuroprotective agents. nih.gov Furthermore, the unique photophysical properties of many heterocyclic compounds are being harnessed for applications in chemosensors and organic electronics. researchgate.netnih.gov The overarching goal is to expand the chemical space of accessible heterocycles and to understand the structure-property relationships that govern their function, enabling the rational design of next-generation materials and therapeutics. mdpi.comnih.gov

Scope and Objectives of Academic Investigations into 2,5-Bis(3,5-difluorophenyl)pyridine

Academic investigations into 2,5-Bis(3,5-difluorophenyl)pyridine are primarily driven by its potential as a sophisticated building block for advanced materials and complex molecular systems. The presence of two electron-deficient 3,5-difluorophenyl rings attached to a central pyridine core suggests that this molecule possesses unique electronic and photophysical properties.

While specific, detailed academic studies focusing solely on the synthesis and characterization of the standalone 2,5-Bis(3,5-difluorophenyl)pyridine molecule are not extensively detailed in readily available literature, its structural motifs are present in more complex systems. Research on related 2,5-diarylpyridines indicates a focus on their photophysical properties and potential as fluorophores. researchgate.net The logical synthesis pathway for this compound is the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C-C bonds between aromatic rings. harvard.edufujifilm.com A likely approach would involve the reaction of a 2,5-dihalopyridine with (3,5-difluorophenyl)boronic acid in the presence of a palladium catalyst.

The primary objectives of synthesizing and studying this compound would be to:

Characterize its fundamental photophysical properties, such as absorption and emission spectra.

Evaluate its potential as a ligand for creating novel metal complexes, particularly for applications in catalysis or as phosphorescent emitters in OLEDs.

Use it as a key intermediate in the synthesis of larger, more complex functional organic materials.

Structure

3D Structure

Properties

IUPAC Name |

2,5-bis(3,5-difluorophenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9F4N/c18-13-3-11(4-14(19)7-13)10-1-2-17(22-9-10)12-5-15(20)8-16(21)6-12/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGFSSQDRQUTJCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C2=CC(=CC(=C2)F)F)C3=CC(=CC(=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9F4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 2,5 Bis 3,5 Difluorophenyl Pyridine

Vibrational Spectroscopy Analysis (FT-IR, Raman) for Molecular Fingerprinting and Conformational Insights

No specific experimental Fourier-transform infrared (FT-IR) or Raman spectroscopic data for 2,5-Bis(3,5-difluorophenyl)pyridine was found in the available literature. This type of analysis would typically reveal characteristic vibrational modes for the C-F, C-N, C-C, and C-H bonds within the molecule, providing a unique "fingerprint" and insights into its conformational state.

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F, 2D NMR) for Comprehensive Structural Assignment and Solution Dynamics

Detailed experimental data for ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for 2,5-Bis(3,5-difluorophenyl)pyridine are not publicly available. Furthermore, no 2D NMR studies (such as COSY, HMBC, HSQC) were found.

¹H NMR would be expected to show signals corresponding to the protons on the central pyridine (B92270) ring and the two difluorophenyl rings.

¹³C NMR would identify all unique carbon environments, with the chemical shifts influenced by the attached fluorine atoms and the nitrogen in the pyridine ring. testbook.comresearchgate.net

¹⁹F NMR is a crucial technique for fluorinated compounds, and it would provide distinct signals for the fluorine atoms, with coupling constants offering information about their spatial relationships with each other and with neighboring protons. wikipedia.orgrsc.org

While NMR data exists for many other substituted pyridines and fluorinated aromatic compounds rsc.orghmdb.cachemicalbook.com, this information is not directly applicable to the specific structure of 2,5-Bis(3,5-difluorophenyl)pyridine.

Mass Spectrometry Techniques (High-Resolution MS, Tandem MS) for Molecular Formula Determination and Fragmentation Pathways

No high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) data for 2,5-Bis(3,5-difluorophenyl)pyridine could be located. HRMS would confirm the exact molecular formula (C₁₇H₉F₄N) by providing a highly accurate mass measurement. MS/MS studies would reveal the compound's fragmentation pathways, showing how the molecule breaks apart upon ionization, which is key to confirming its structure. libretexts.orgtutorchase.com

X-ray Crystallography for Single Crystal Structure Determination and Solid-State Architecture

There are no published single-crystal X-ray diffraction studies for 2,5-Bis(3,5-difluorophenyl)pyridine. Such an analysis would provide definitive proof of its molecular structure, including bond lengths, bond angles, and the dihedral angles between the pyridine and the difluorophenyl rings. It would also reveal the supramolecular architecture and intermolecular interactions in the solid state. Crystal structures are available for iridium complexes with related, but not identical, ligands. nih.goviucr.orgosti.goviucr.org

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Characterization

Specific experimental UV-Vis absorption and fluorescence spectra for 2,5-Bis(3,5-difluorophenyl)pyridine are not available in the public domain. UV-Vis spectroscopy would characterize the electronic transitions (e.g., π-π*) within the conjugated system. researchgate.net Fluorescence spectroscopy would provide information on the compound's emissive properties, including its emission wavelength and quantum yield, which are relevant for applications in materials science. Photophysical data has been reported for related iridium complexes, but this is heavily influenced by the metal center. nih.govnih.govresearchgate.net

Chiroptical Spectroscopy (if applicable to induced chirality)

No information regarding chiroptical spectroscopy (e.g., circular dichroism) for 2,5-Bis(3,5-difluorophenyl)pyridine was found. As the molecule is achiral, this technique would only be applicable if chirality were induced, for example, by binding to a chiral host or forming a chiral aggregate. There is no evidence of such studies in the reviewed literature.

Computational and Theoretical Investigations of 2,5 Bis 3,5 Difluorophenyl Pyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the electronic structure of molecules. By calculating the electron density, DFT can accurately predict the optimized molecular geometry—the three-dimensional arrangement of atoms corresponding to the lowest energy state. Such calculations would reveal bond lengths, bond angles, and dihedral angles for 2,5-Bis(3,5-difluorophenyl)pyridine, offering a foundational understanding of its structure.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

For 2,5-Bis(3,5-difluorophenyl)pyridine, an FMO analysis would map the spatial distribution of the HOMO and LUMO. The HOMO region, being electron-rich, indicates sites susceptible to electrophilic attack, while the electron-deficient LUMO region points to sites prone to nucleophilic attack.

No specific HOMO-LUMO energy values or distribution maps for 2,5-Bis(3,5-difluorophenyl)pyridine were found in published literature.

An Electrostatic Potential Surface (EPS) map, also known as a molecular electrostatic potential (MEP) map, illustrates the charge distribution across the molecule's surface. This visual tool is invaluable for predicting how a molecule will interact with other chemical species. Regions of negative potential (typically colored red) are electron-rich and are likely to be sites for electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. An EPS map of 2,5-Bis(3,5-difluorophenyl)pyridine would highlight the electron-rich nitrogen atom of the pyridine (B92270) ring and the electron-poor regions influenced by the electronegative fluorine atoms.

Specific EPS maps for 2,5-Bis(3,5-difluorophenyl)pyridine are not available in the public domain based on conducted searches.

Specific NBO analysis data for 2,5-Bis(3,5-difluorophenyl)pyridine could not be located in published research.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Predictions

Time-Dependent Density Functional Theory (TD-DFT) is a primary method for studying the behavior of molecules in their electronic excited states. It is widely used to predict spectroscopic properties, such as UV-Vis absorption spectra, by calculating the energies of electronic transitions from the ground state to various excited states. A TD-DFT analysis of 2,5-Bis(3,5-difluorophenyl)pyridine would predict its absorption wavelengths and the nature of the corresponding electronic transitions (e.g., π-π* transitions), providing insight into its photophysical properties.

No TD-DFT spectroscopic predictions for 2,5-Bis(3,5-difluorophenyl)pyridine were found in the searched literature.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. This technique allows for the exploration of the conformational landscape, revealing the different shapes a molecule can adopt and their relative stabilities. For 2,5-Bis(3,5-difluorophenyl)pyridine, MD simulations could be used to study the rotational dynamics around the single bonds connecting the phenyl and pyridine rings. Furthermore, simulations of multiple molecules can provide insights into intermolecular interactions, predicting how these molecules might arrange themselves in a condensed phase.

There are no specific published MD simulation studies focused on 2,5-Bis(3,5-difluorophenyl)pyridine.

Quantum Chemistry Calculations for Reactivity Predictions and Mechanistic Insights

Beyond the methods described above, a range of quantum chemistry calculations can be employed to predict reactivity and elucidate reaction mechanisms. By modeling the transition states of potential reactions, chemists can calculate activation energies and determine the most likely pathways for chemical transformations. For 2,5-Bis(3,5-difluorophenyl)pyridine, these calculations could be used to explore its reactivity in various organic reactions, such as electrophilic or nucleophilic substitutions, providing a theoretical foundation for its synthetic applications.

Specific quantum chemistry calculations detailing reactivity predictions or mechanistic pathways for 2,5-Bis(3,5-difluorophenyl)pyridine are not available in the surveyed literature.

Data Tables

Interactive data tables could not be generated as no specific computational data for 2,5-Bis(3,5-difluorophenyl)pyridine was found in the conducted research.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Physicochemical Attributes

Quantitative Structure-Property Relationship (QSPR) modeling represents a sophisticated computational methodology employed to forecast the physicochemical characteristics of a molecule based on its chemical structure. This predictive approach is rooted in the principle that the structural features of a chemical compound inherently determine its properties. For the compound 2,5-Bis(3,5-difluorophenyl)pyridine, while specific QSPR studies are not extensively documented in publicly available literature, the application of this theoretical framework provides a powerful tool for estimating its key physical and chemical attributes without the need for empirical measurement.

QSPR models are developed by first establishing a dataset of compounds with known properties. nih.gov Subsequently, molecular descriptors are calculated for each compound in the dataset. These descriptors are numerical values that quantify various aspects of the molecule's structure, such as its topology, geometry, and electronic properties. Through statistical analysis, a mathematical relationship is established between these descriptors and the observed physicochemical property. Once a robust model is developed and validated, it can be used to predict the properties of new or unmeasured compounds like 2,5-Bis(3,5-difluorophenyl)pyridine.

The process for a hypothetical QSPR investigation of 2,5-Bis(3,5-difluorophenyl)pyridine would involve several key steps. Initially, the 2D structure and 3D geometry of the molecule would be generated and optimized using computational chemistry methods. From this optimized structure, a wide array of molecular descriptors would be calculated. These can range from simple counts of atoms and bonds to more complex quantum-chemical parameters. Examples of relevant descriptors for this molecule would include molecular weight, molar refractivity, topological polar surface area (TPSA), and lipophilicity (logP).

By inputting these descriptors into established QSPR models, it is possible to predict a range of physicochemical attributes that are crucial for various scientific and industrial applications. For instance, properties such as boiling point, vapor pressure, and water solubility can be estimated, providing valuable insights for chemical engineering and environmental fate modeling. Similarly, predictions of lipophilicity and polar surface area can inform the compound's potential behavior in biological systems.

The following table illustrates the types of physicochemical attributes that could be predicted for 2,5-Bis(3,5-difluorophenyl)pyridine through QSPR modeling. It is important to note that the values presented are for illustrative purposes to demonstrate the output of a QSPR study and are not based on a specific published QSPR model for this compound.

| Physicochemical Attribute | Description | Predicted Value (Illustrative) |

|---|---|---|

| Molecular Weight (g/mol) | The sum of the atomic weights of all atoms in the molecule. | 305.23 |

| logP (Octanol-Water Partition Coefficient) | A measure of the molecule's lipophilicity or hydrophobicity. | 4.8 |

| Topological Polar Surface Area (TPSA) (Ų) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. | 12.89 |

| Molar Refractivity (cm³/mol) | A measure of the total polarizability of a mole of a substance. | 68.5 |

| Aqueous Solubility (logS) | The logarithm of the molar concentration of the compound in water at saturation. | -5.2 |

| Boiling Point (°C) | The temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid. | 385.4 |

Detailed research findings from QSPR studies on structurally related pyridine and difluorophenyl compounds have demonstrated the utility of this approach in accurately predicting such properties. nih.govnih.gov These studies often employ a variety of modeling techniques, including multiple linear regression, partial least squares, and machine learning algorithms, to build predictive models. sigmaaldrich.comambeed.com The accuracy of these predictions is highly dependent on the quality and diversity of the training data and the appropriateness of the selected molecular descriptors. For a molecule like 2,5-Bis(3,5-difluorophenyl)pyridine, descriptors accounting for the presence of fluorine atoms and the aromatic systems would be particularly significant in achieving accurate predictions.

Reactivity and Derivatization Studies of 2,5 Bis 3,5 Difluorophenyl Pyridine

Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Rings

The presence of multiple fluorine atoms on the phenyl rings of 2,5-Bis(3,5-difluorophenyl)pyridine renders them susceptible to nucleophilic aromatic substitution (SNAr). In general, polyfluorinated aromatic compounds are activated towards nucleophilic attack due to the strong electron-withdrawing nature of the fluorine atoms, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. mdpi.comwikipedia.org The reactivity of fluoroaromatic compounds in SNAr reactions typically follows the order F > Cl > Br > I, as the highly electronegative fluorine atom polarizes the carbon-fluorine bond, making the carbon atom more electrophilic, while the C-F bond cleavage is not the rate-determining step. masterorganicchemistry.com

For polyfluoroarenes, nucleophilic attack generally occurs preferentially at the para position relative to an activating group, followed by the ortho position. nih.gov In the case of the 3,5-difluorophenyl moieties of the title compound, the positions ortho and para to the existing fluorine atoms are also the meta positions relative to the point of attachment to the pyridine (B92270) ring. While no specific experimental data for SNAr reactions on 2,5-Bis(3,5-difluorophenyl)pyridine are available in the reviewed literature, it can be inferred that strong nucleophiles would preferentially attack the carbon atoms bearing a fluorine atom. The regioselectivity would be influenced by the combined electronic effects of the fluorine atoms and the pyridine ring.

Electrophilic Aromatic Substitution on Pyridine and Phenyl Moieties

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom. quimicaorganica.orgyoutube.com Electrophilic attack, when it does occur, typically proceeds at the 3- and 5-positions, which are meta to the nitrogen atom, as the intermediates formed by attack at these positions are less destabilized than those from attack at the ortho or para positions. quimicaorganica.org Furthermore, under the acidic conditions often required for EAS reactions, the pyridine nitrogen is protonated, which further deactivates the ring towards electrophilic attack. youtube.comrsc.org

The 3,5-difluorophenyl rings are also significantly deactivated towards EAS due to the strong electron-withdrawing inductive effect of the two fluorine atoms. Therefore, forcing conditions would be required for any electrophilic substitution to occur on either the pyridine or the phenyl rings of 2,5-Bis(3,5-difluorophenyl)pyridine. Should a reaction be forced on the phenyl rings, substitution would be directed to the positions ortho or para to the pyridine substituent, although the deactivating effect of the fluorine atoms would be the dominant factor.

Lithiation and Subsequent Electrophilic Quenching Reactions

Directed ortho-lithiation is a powerful tool for the functionalization of aromatic and heteroaromatic compounds. clockss.org In pyridine derivatives, the nitrogen atom can direct lithiation to the 2-position. However, the presence of other directing groups and the potential for nucleophilic addition of the organolithium reagent to the pyridine ring can complicate the reaction outcome. clockss.org For substituted pyridines, the use of hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures can promote clean deprotonation. clockss.org

Organometallic Derivatization and Coordination Chemistry (e.g., as Ligands for Metal Complexes)

Phenylpyridine derivatives, particularly those with fluorine substituents, are highly important ligands in coordination chemistry, most notably in the field of iridium(III) complexes for applications in organic light-emitting diodes (OLEDs) and photoredox catalysis. The fluorinated phenylpyridine ligand can act as a cyclometalating agent, coordinating to the metal center through both the nitrogen atom of the pyridine ring and a carbon atom of the phenyl ring, forming a stable five-membered chelate ring.

While direct studies on 2,5-Bis(3,5-difluorophenyl)pyridine as a ligand are limited, extensive research on the closely related 2-(2,4-difluorophenyl)pyridine (B1338927) (dfppy) provides significant insight into the expected coordination behavior. Iridium(III) complexes of the type [Ir(dfppy)2(L)]n+, where L is an ancillary ligand, are well-documented. rsc.orgrsc.orgiucr.org The synthesis of such complexes typically involves the reaction of an iridium(III) precursor, such as IrCl3·3H2O, with the phenylpyridine ligand at elevated temperatures, often followed by the addition of the ancillary ligand. researchgate.net

For instance, the synthesis of a related iridium complex, Ir(dfppy)2(bipyOMe), involves the reaction of the chloride-bridged dimer [Ir(dfppy)2Cl]2 with 4,4′-dimethoxy-2,2′-bipyridine. iucr.org The resulting complex exhibits a distorted octahedral geometry around the iridium center. iucr.org The coordination of the difluorophenylpyridine ligand has a significant trans effect, influencing the bond lengths of the ligands positioned opposite to the cyclometalated carbon atom. iucr.org

Based on this, 2,5-Bis(3,5-difluorophenyl)pyridine is expected to be a viable ligand for the formation of various metal complexes. The presence of two difluorophenyl groups offers the potential for the formation of bimetallic complexes or complexes with unique stereochemical and electronic properties.

Table 1: Examples of Related Iridium(III) Complexes with Fluorinated Phenylpyridine Ligands

| Complex | Ancillary Ligand | Application/Study | Reference |

| [Ir(dfppy)2(L1)]·2CH3OH | 2-(2-hydroxyphenyl)-4,5-bis[2,5-dimethyl(3-thienyl)]-1H-imidazole | Luminescence and photochromism | rsc.org |

| [Ir(dfppy)2(BrL)]·3CH3OH | Bisthienylethene BrLH | Influence of metal center on properties | rsc.org |

| Ir(dfppy)2(bipyOMe) | 4,4′-dimethoxy-2,2′-bipyridine | Structural and photophysical properties | iucr.org |

| [Ir{dF(CF3)ppy}2(bpy)]PF6 | 2,2′-bipyridine | Photoredox catalysis | researchgate.net |

Note: dfppy = 2-(2,4-difluorophenyl)pyridine; dF(CF3)ppy = 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine

Oxidation and Reduction Chemistry

The oxidation and reduction chemistry of 2,5-Bis(3,5-difluorophenyl)pyridine is expected to be influenced by the electronic properties of its constituent rings. The pyridine ring, being electron-deficient, is generally more resistant to oxidation than benzene. Conversely, it is more susceptible to reduction. The presence of the electron-withdrawing difluorophenyl groups will further increase the electron deficiency of the pyridine ring, making it even more difficult to oxidize and easier to reduce.

Oxidation would likely target the lone pair of electrons on the nitrogen atom to form a pyridine N-oxide, a common transformation for pyridines. youtube.com This transformation can, in turn, alter the reactivity of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack at different positions.

Reduction of the pyridine ring to a piperidine (B6355638) derivative is also a possibility under appropriate conditions, such as catalytic hydrogenation. The phenyl rings are generally resistant to reduction under typical conditions.

Investigation of Reaction Mechanisms and Kinetics

The mechanisms of the reactions discussed above are generally well-established for related classes of compounds. Nucleophilic aromatic substitution on the fluorinated rings is expected to proceed via a two-step addition-elimination mechanism involving a Meisenheimer intermediate. youtube.com The first step, the nucleophilic addition to form the anionic intermediate, is typically the rate-determining step. masterorganicchemistry.comyoutube.com

Electrophilic aromatic substitution on the pyridine ring, if it occurs, would proceed through a cationic intermediate (arenium ion), with the rate-determining step being the initial attack of the electrophile. dokumen.pub The deactivation of the ring by the protonated nitrogen atom under acidic conditions is a key kinetic factor. rsc.org

The mechanism of directed lithiation involves the coordination of the organolithium reagent to the directing group (in this case, the pyridine nitrogen), followed by deprotonation of a nearby C-H bond. The stability of the resulting organolithium species is crucial for its subsequent reactions.

For organometallic derivatization, the cyclometalation reaction to form iridium(III) complexes is thought to proceed through an initial coordination of the pyridine nitrogen to the metal center, followed by an intramolecular C-H activation of the phenyl ring.

While specific kinetic data for reactions involving 2,5-Bis(3,5-difluorophenyl)pyridine are not available in the reviewed literature, studies on analogous systems provide a solid foundation for predicting its chemical behavior and for designing synthetic routes to its derivatives.

Advanced Functional Exploration and Materials Science Applications of 2,5 Bis 3,5 Difluorophenyl Pyridine

Optoelectronic and Photonic Applications

The strategic placement of fluorine atoms on phenylpyridine backbones is a common and effective method for tuning the electronic and photophysical properties of organic molecules. This often leads to desirable characteristics for optoelectronic devices. However, specific research focused on 2,5-Bis(3,5-difluorophenyl)pyridine is limited.

Luminescence Properties: Photoluminescence and Electroluminescence

A comprehensive search has not yielded specific studies detailing the photoluminescence or electroluminescence properties of 2,5-Bis(3,5-difluorophenyl)pyridine itself. Generally, related isomers, particularly those used as cyclometalating ligands in iridium(III) complexes, are known to be highly luminescent. For instance, complexes with 2-(2,4-difluorophenyl)pyridine (B1338927) ligands often exhibit strong phosphorescence. These emissions are typically a mix of metal-to-ligand charge transfer (MLCT) and ligand-centered (LC) transitions. However, without experimental data for the 2,5-bis(3,5-difluorophenyl) isomer, its specific emission wavelengths, quantum yields, and excited state lifetimes remain uncharacterized in the scientific literature.

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) (as active components or ligands)

The class of fluorinated phenylpyridines is highly relevant to OLED technology, often serving as the ancillary or cyclometalating ligand in phosphorescent emitters. Fluorination can enhance the volatility, stability, and color purity of these emitters. Despite the potential of 2,5-Bis(3,5-difluorophenyl)pyridine in this context, there are no available research articles or patents that describe its synthesis and application as an active component or ligand in OLED or OPV devices. The performance of such devices is therefore undocumented.

Fluorescent Probes and Chemical Sensors

Pyridine-based molecules are frequently explored as scaffolds for fluorescent probes and chemical sensors due to the ability of the pyridine (B92270) nitrogen to interact with analytes, leading to changes in fluorescence. These interactions can be based on coordination with metal ions or other specific binding events that modulate the photophysical properties of the molecule. A search for applications of 2,5-Bis(3,5-difluorophenyl)pyridine as a fluorescent probe or chemical sensor did not yield any specific reports, indicating this is an unexplored area of research for this particular compound.

Catalytic Applications as Ligands in Transition Metal Catalysis

Pyridine derivatives are a cornerstone of coordination chemistry, serving as versatile ligands for a wide array of transition metal catalysts. The electronic and steric properties of the pyridine ring can be finely tuned to influence the activity and selectivity of the metal center.

Photocatalysis

Iridium complexes containing fluorinated phenylpyridine ligands are among the most powerful and widely used photoredox catalysts. The fluorine substituents can be used to adjust the redox potentials of the catalyst, thereby enabling a range of chemical transformations. While numerous studies focus on related ligands, there is no specific literature describing the use of 2,5-Bis(3,5-difluorophenyl)pyridine as a ligand in photocatalytic systems. Consequently, data on the performance of any such potential catalyst in photocatalytic reactions is not available.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental to modern organic synthesis, and the design of effective ligands is crucial for their success. Pyridine-containing ligands are common, although challenging, partners in these reactions. They are used to synthesize complex biaryl molecules, which are common motifs in pharmaceuticals and functional materials. There are currently no studies reporting the use of 2,5-Bis(3,5-difluorophenyl)pyridine as a ligand in any transition metal-catalyzed cross-coupling reactions.

Supramolecular Chemistry and Self-Assembly Processes

There is currently a lack of published research specifically detailing the supramolecular chemistry and self-assembly processes of 2,5-Bis(3,5-difluorophenyl)pyridine. The inherent features of this molecule, such as the nitrogen atom in the pyridine ring acting as a hydrogen bond acceptor and the potential for halogen bonding or π-π stacking interactions due to the fluorinated phenyl rings, suggest it could be a candidate for forming ordered supramolecular structures. However, without experimental or theoretical studies, any discussion on its specific self-assembly behavior, such as the formation of dimers, oligomers, or extended networks, would be speculative.

Polymer Chemistry: Incorporation into Functional Polymeric Materials

An extensive search of scientific databases and literature reveals no specific studies on the incorporation of 2,5-Bis(3,5-difluorophenyl)pyridine as a monomer or a functional side group into polymeric materials. While research exists on the creation of functional polymers from other pyridine derivatives, the application of this particular compound in polymer chemistry has not been documented. cnrs.frrsc.org Therefore, there are no detailed research findings or data tables available concerning the synthesis, characterization, or properties of polymers containing the 2,5-Bis(3,5-difluorophenyl)pyridine moiety.

Host-Guest Chemistry and Molecular Recognition Phenomena

There is no available research in the current scientific literature that investigates the role of 2,5-Bis(3,5-difluorophenyl)pyridine in host-guest chemistry or molecular recognition phenomena. The design of host-guest systems relies on complementary shapes, sizes, and intermolecular interactions between the host and guest molecules. acs.org The specific binding affinities and selective recognition capabilities of 2,5-Bis(3,5-difluorophenyl)pyridine as either a host or a guest have not been explored. Consequently, there are no research findings or data to present on its complex formation, binding constants, or selectivity for specific guest molecules.

Future Directions and Emerging Research Avenues for 2,5 Bis 3,5 Difluorophenyl Pyridine

Development of Novel and Atom-Economical Synthetic Pathways

The development of efficient and sustainable methods for synthesizing substituted pyridines is a critical area of research. nih.govnih.gov Traditional methods often require harsh conditions and produce significant waste. nih.gov Future efforts for 2,5-Bis(3,5-difluorophenyl)pyridine will likely focus on novel, modular, and atom-economical synthetic routes.

One promising approach involves cascade reactions, where multiple bond-forming events occur in a single pot. For instance, a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates can lead to 3-azatriene intermediates, which then undergo electrocyclization and air oxidation to form highly substituted pyridines. nih.govorganic-chemistry.org This method is notable for its mild, neutral conditions and tolerance of a wide range of functional groups. organic-chemistry.org

Another innovative strategy is the use of multicomponent reactions. A three-component synthesis involving a redox-neutral catalytic intermolecular aza-Wittig reaction to form 2-azadienes, followed by Diels-Alder reactions, provides rapid access to diverse pyridine (B92270) structures. nih.gov Green chemistry approaches, such as microwave-assisted synthesis and the use of environmentally friendly solvents, are also gaining traction for the production of pyridine derivatives, offering excellent yields and shorter reaction times. nih.govresearchgate.net

These advanced synthetic methods promise to make the production of 2,5-Bis(3,5-difluorophenyl)pyridine and related compounds more efficient, cost-effective, and environmentally friendly.

Exploration of Advanced In-situ Spectroscopic Techniques for Reaction Monitoring

To optimize the novel synthetic pathways discussed above, a detailed understanding of reaction mechanisms and kinetics is essential. Advanced in-situ spectroscopic techniques are powerful tools for real-time reaction monitoring, providing critical data that can lead to improved efficiency, yield, and safety. mt.com

Techniques such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy allow for the continuous tracking of reactant consumption, product formation, and the appearance of transient intermediates. mt.comrsc.org This real-time data enables scientists to make immediate adjustments to reaction conditions, accelerating process development and ensuring robust scale-up. mt.com For complex reactions, in-situ spectroscopy can reveal subtle changes that might be missed with traditional offline analysis. spectroscopyonline.com

The integration of these spectroscopic tools into flow reactors is a particularly promising area. rsc.org Flow chemistry offers precise control over reaction parameters, and when combined with in-situ monitoring, it can lead to highly efficient and automated synthesis processes. rsc.org For example, in-situ Nuclear Magnetic Resonance (NMR) and UV-vis spectroscopy are being adapted for use in microfluidic reactors to provide detailed structural and concentration information during a reaction. rsc.org The application of these advanced monitoring techniques will be instrumental in refining the synthesis of 2,5-Bis(3,5-difluorophenyl)pyridine.

Integration into Hybrid Organic-Inorganic Functional Materials

The distinct electronic properties of 2,5-Bis(3,5-difluorophenyl)pyridine make it an attractive building block for hybrid organic-inorganic functional materials. These materials combine the desirable characteristics of both organic and inorganic components, leading to novel functionalities for applications in electronics, photonics, and catalysis.

Pyridine derivatives are known to act as effective ligands, coordinating with metal centers to form a wide array of structures, from discrete molecules to extended one- and two-dimensional networks. rsc.org The incorporation of the highly fluorinated 2,5-Bis(3,5-difluorophenyl)pyridine ligand into metal complexes can significantly influence the electronic and photophysical properties of the resulting hybrid material. For instance, iridium(III) complexes containing fluorinated phenylpyridine ligands have been investigated for their blue-shifted emissions and high quantum yields in phosphorescent applications. osti.govresearchgate.net

The ability to tune the properties of these hybrid materials by modifying the organic ligand is a key advantage. Research in this area will likely focus on creating new hybrid materials with tailored optical, electronic, and catalytic properties by systematically varying the metal center and the substitution pattern of the pyridine ligand.

Application of Machine Learning and AI for Property Prediction and Materials Design

The vast chemical space of possible pyridine derivatives presents a significant challenge for traditional, trial-and-error-based materials discovery. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate this process by predicting the properties of new molecules and guiding the design of novel materials. nih.govnih.govfrontiersin.org

Generative ML models, such as recurrent neural networks (RNNs) combined with reinforcement learning, can explore the vast chemical space and propose new molecular structures with desired properties. nih.govnih.govfrontiersin.orgresearchgate.net These models are trained on large datasets of known molecules and their properties, learning the complex relationships between structure and function. nih.govfrontiersin.org This data-driven approach can significantly reduce the time and cost associated with identifying promising candidates for applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.govnih.govrsc.org

Table 1: Comparison of Traditional vs. AI-Driven Materials Discovery

| Feature | Traditional Materials Discovery | AI-Driven Materials Discovery |

|---|---|---|

| Approach | Edisonian (trial and error) | Data-driven and predictive |

| Time Scale | Years to decades | Months to years |

| Cost | High | Reduced |

| Scope | Limited by experimental capacity | Vast chemical space exploration |

| Innovation | Incremental | Potential for disruptive discoveries |

Sustainability and Environmental Impact Assessment of Synthesis and Application

As with any chemical compound intended for widespread use, a thorough assessment of the sustainability and environmental impact of 2,5-Bis(3,5-difluorophenyl)pyridine is crucial. This involves evaluating the entire lifecycle of the compound, from its synthesis to its final application and disposal.

The development of green synthetic methods, as discussed in section 8.1, is a key component of a sustainable approach. nih.govresearchgate.net This includes the use of renewable starting materials, minimizing the use of hazardous reagents and solvents, and designing processes with high energy efficiency and low waste generation. nih.gov For example, the synthesis of pyridine from glycerol, a byproduct of biodiesel production, represents a promising waste-to-chemical valorization strategy. uniroma1.it

Life cycle assessment (LCA) is a comprehensive methodology used to evaluate the environmental footprint of a product or process. An LCA of 2,5-Bis(3,5-difluorophenyl)pyridine would consider factors such as raw material extraction, energy consumption during synthesis, potential for release into the environment during use, and end-of-life options like recycling or degradation. The insights gained from such an assessment will be vital for guiding the development of more sustainable synthetic routes and applications for this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,5-bis(3,5-difluorophenyl)pyridine, and what factors influence yield optimization?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, where halogenated pyridine intermediates react with fluorinated aryl boronic acids. For example, brominated pyridine derivatives (e.g., 3-bromo-5-(2,5-difluorophenyl)pyridine) have been coupled with 3,5-difluorophenylboronic acid under palladium catalysis . Key factors include:

- Catalyst choice (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)).

- Solvent selection (toluene/ethanol mixtures improve solubility of fluorinated intermediates).

- Temperature control (80–100°C for 12–24 hours maximizes coupling efficiency).

- Yield optimization (typically 60–75%) requires rigorous exclusion of moisture and oxygen .

Q. How can spectroscopic techniques (NMR, FTIR) be utilized to confirm the structure of 2,5-bis(3,5-difluorophenyl)pyridine?

- Methodological Answer :

- ¹⁹F NMR : Two distinct signals for fluorine atoms in the 3,5-difluorophenyl groups (δ ≈ -110 to -120 ppm) confirm symmetry.

- ¹H NMR : Pyridine protons appear as a singlet (δ 8.5–9.0 ppm), while aromatic protons on fluorophenyl groups show splitting due to J-F coupling (δ 6.8–7.5 ppm).

- FTIR : Stretching vibrations at 1600–1650 cm⁻¹ (C=N in pyridine) and 1100–1200 cm⁻¹ (C-F bonds) validate the structure .

Q. What are the primary applications of this compound in materials science?

- Methodological Answer : Fluorinated pyridines are used in organic electronics due to their electron-deficient nature. For example:

- OLEDs : The compound’s fluorinated aryl groups enhance electron transport in double-layer organic electroluminescent devices, achieving luminous efficiencies >1.5 lm/W .

- Nonlinear Optics (NLO) : Hyperpolarizability values (β ≈ 1.2 × 10⁻³⁰ esu) suggest utility in frequency-doubling materials, as demonstrated in laser-deposited thin films .

Advanced Research Questions

Q. How do computational methods (DFT, TD-DFT) explain the electronic and optical properties of 2,5-bis(3,5-difluorophenyl)pyridine?

- Methodological Answer : Density Functional Theory (DFT) calculations reveal:

- HOMO-LUMO Gap : ~4.2 eV, indicating stability and suitability for charge transport in optoelectronic devices.

- NLO Properties : Polarizability (α) and hyperpolarizability (β) values correlate with experimental data from electric-field-induced second harmonic generation (EFISHG) .

- TD-DFT : Predicts UV-Vis absorption maxima at 280–320 nm, aligning with experimental spectra .

Q. What experimental contradictions exist regarding fluorination effects on photostability, and how can they be resolved?

- Contradiction : Some studies report fluorination enhances photostability by reducing π-π stacking, while others note increased susceptibility to UV degradation.

- Resolution : Controlled studies under inert atmospheres show that fluorination improves stability in OLEDs (lifetime >1000 hours at 1000 cd/m²) but requires UV-blocking encapsulation in NLO applications .

Q. What safety protocols are critical when handling fluorinated pyridines like 2,5-bis(3,5-difluorophenyl)pyridine?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Handle in fume hoods due to potential release of HF upon decomposition.

- Storage : Keep in amber glass vials under nitrogen at -20°C to prevent photodegradation and moisture absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.